molecular formula C15H12ClNO4 B5795445 (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone

(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone

Cat. No.: B5795445
M. Wt: 305.71 g/mol
InChI Key: ZNLGUXWEPWRKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as CNEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CNEM is a yellow crystalline solid that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in regulating cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of research could focus on the development of more efficient synthesis methods for this compound, which could help to reduce costs and increase the availability of the compound for research purposes. Additionally, further studies could be conducted to explore the potential anti-cancer and anti-inflammatory properties of this compound, as well as its potential applications in the treatment of infectious diseases. Finally, research could also focus on the development of new derivatives of this compound with improved properties and efficacy.

Synthesis Methods

The synthesis of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone involves a multi-step process that begins with the reaction of 2-chloro-5-nitrophenol with potassium carbonate in a solvent such as dimethylformamide. The resulting compound is then reacted with 4-ethoxybenzaldehyde in the presence of a catalyst such as piperidine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control over reaction conditions.

Scientific Research Applications

(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been the subject of numerous scientific studies due to its potential applications in drug development. One area of research has focused on the use of this compound as a potential anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-2-21-12-6-3-10(4-7-12)15(18)13-9-11(17(19)20)5-8-14(13)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLGUXWEPWRKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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